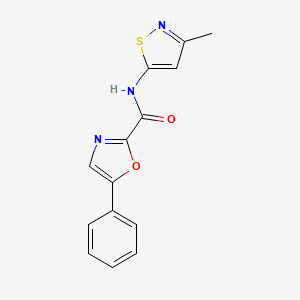

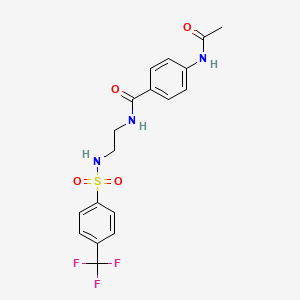

N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide" is a part of the broader family of heterocyclic compounds, featuring both oxazole and isothiazole rings. These classes of compounds are of significant interest due to their diverse pharmacological activities and presence in a variety of bioactive molecules.

Synthesis Analysis

The synthesis of oxazole derivatives, including those similar to the target compound, can involve copper-catalyzed intramolecular cyclization of functionalized enamides. This method allows for the introduction of ester, N-substituted carboxamide, or acyl functionalities at specific positions on the oxazole ring, providing a pathway to synthesize compounds with complex structures like "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide" (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, particularly those with carboxamide functionalities, can be confirmed through various spectroscopic methods, including NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the conformation of its rings (Lei et al., 2014).

Chemical Reactions and Properties

Isothiazole carboxamides exhibit potent allosteric antagonist activity, suggesting that structural derivatives, including our target compound, may also interact selectively with biological targets. The pharmacokinetic properties, such as plasma and brain exposure after oral dosing, of related isothiazole carboxamides have been documented, indicating potential for therapeutic application (Fisher et al., 2012).

Physical Properties Analysis

The synthesis and crystal structures of similar N-arylthiazole-5-carboxamide derivatives have been explored, with findings suggesting these compounds exhibit non-planar structures. This research provides a foundation for understanding the physical properties of "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide", including its stability and crystallinity (Miryala et al., 2019).

Chemical Properties Analysis

The chemical behavior of related compounds, such as the unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-l,1-diamines, reveals the complex reactivity of the isothiazole ring. Such reactions highlight the potential for diverse chemical transformations that "N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide" might undergo under different conditions (Argilagos et al., 1997).

科学的研究の応用

Synthesis Techniques

Research has shown the development of efficient synthesis methods for oxazole derivatives, including those related to N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide. For instance, Kumar et al. (2012) described a two-step synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing a method involving intramolecular copper-catalyzed cyclization. This process enables the introduction of various functionalities, including esters and carboxamides, to the oxazole ring, highlighting the versatility of oxazoles in synthetic chemistry (Kumar et al., 2012).

Biological Activities

In the realm of medicinal chemistry, the 3-phenyl-5-isothiazole carboxamide derivatives have been identified as potent allosteric antagonists of the mGluR1 receptor, with specific compounds demonstrating significant pharmacokinetic properties and efficacy in models of persistent pain (Fisher et al., 2012). Such findings underscore the potential therapeutic applications of isothiazole carboxamide derivatives in pain management.

Chemical Properties and Applications

The structural and chemical properties of oxazoles and related heterocycles have been extensively studied, leading to their application in various domains, including the synthesis of macrolides and anticancer agents. Wasserman et al. (1981) demonstrated the use of oxazoles as precursors for activated carboxylic acids, applicable in the synthesis of complex molecules such as macrolides, highlighting the utility of oxazoles in organic synthesis (Wasserman et al., 1981).

特性

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZBHHLBCMDZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)